REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[O:11]1[CH2:16][CH2:15][N:14]([CH:17](O)[CH3:18])[CH2:13][CH2:12]1.C(=O)([O-])[O-:21].[Cs+].[Cs+]>CN(C)C=O>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:21][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][O:11][CH2:12][CH2:13]1)([O-:10])=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
14.11 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14.45 g
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Type
|
reactant
|
Smiles
|
O1CCN(CC1)C(C)O
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Name
|
cesium carbonate
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Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to agitate at room temperature for 7 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the dimethylformamide was removed in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in a bulb tube still at 4 mbar
|
Type
|
CUSTOM
|
Details
|
a furnace temperature of 160 to 170° C.
|
Reaction Time |
7 d |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(OCCN2CCOCC2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |